
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) is a complex organic compound known for its unique structural properties and diverse applications This compound belongs to the xanthene family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central pyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) typically involves multi-step organic reactions. One common method includes the condensation of 1,8-dimethylxanthene with 2,2-dimethylpropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions are performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce hydroxyxanthene compounds.
科学的研究の応用
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a fluorescent dye in various analytical techniques.
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with cellular components.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. Its fluorescent properties are due to the conjugated system within the xanthene structure, which allows it to absorb and emit light at specific wavelengths.
類似化合物との比較
Similar Compounds
Xanthene: The parent compound of the xanthene family, lacking the dimethyl and ester groups.
9,9-Dimethylxanthene: A simpler derivative with only dimethyl groups attached.
Xanthone: An oxidized form of xanthene with a keto group.
Uniqueness
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of ester groups enhances its solubility and potential for further chemical modifications, making it a versatile compound in various applications.
特性
分子式 |
C25H28O6 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
[6-(2,2-dimethylpropanoyloxy)-1,8-dimethyl-9-oxoxanthen-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H28O6/c1-13-9-15(29-22(27)24(3,4)5)11-17-19(13)21(26)20-14(2)10-16(12-18(20)31-17)30-23(28)25(6,7)8/h9-12H,1-8H3 |
InChIキー |
HWPKBZLTYKWTEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C=C3C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


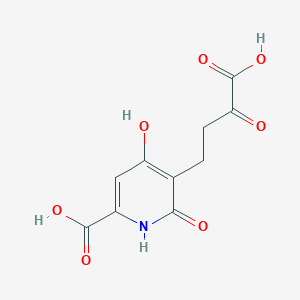


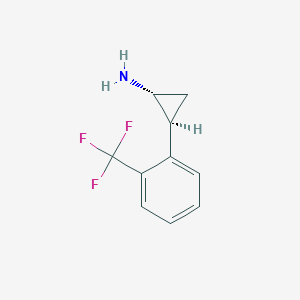
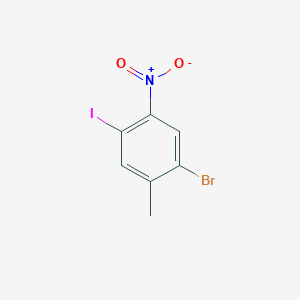

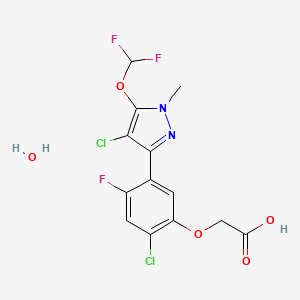

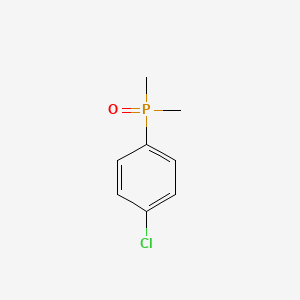

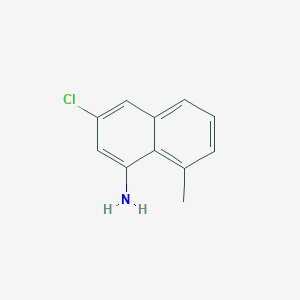

![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)
![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
